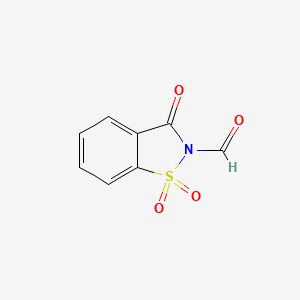
Temsirolimus Isomer C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Temsirolimus Isomer C, also known as Temsirolimus Impurity 1, is a technical grade compound with the molecular formula C56H87NO16 and a molecular weight of 1030.29 . It is categorized under immunosuppressants .
Molecular Structure Analysis
The molecular structure of Temsirolimus Isomer C is represented by the formula C56H87NO16 . The exact structural details specific to the isomer C are not provided in the searched resources.
科学的研究の応用
Overview of Temsirolimus in Cancer Treatment
Temsirolimus, a derivative of rapamycin, exhibits preclinical and early clinical anti-tumor activity in a variety of solid and hematologic tumors, both as a monotherapy and in combination with other treatments. Its mechanism involves the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is activated in numerous human cancers, leading to increased susceptibility to mTOR inhibitors. Clinical trials have demonstrated temsirolimus's effectiveness, particularly in advanced renal cell carcinoma and relapsed/refractory mantle cell lymphoma, showcasing its potential in cancer therapy (Dancey, Curiel, & Purvis, 2009).
mTOR Pathway and Cancer
The mTOR signaling pathway plays a crucial role in cell growth, survival, and angiogenesis. Disruptions in this pathway are frequently observed in tumor cells, making it an attractive target for cancer treatment. Temsirolimus and other rapalogs (rapamycin analogs) are under extensive evaluation in Phase III studies across several tumor types, highlighting the significance of mTOR inhibitors in oncology. These inhibitors demonstrate broad antiproliferative activity against diverse tumor cell lines and, in some cases, enhance the efficacy of other anticancer drugs in preclinical studies (Fasolo & Sessa, 2011).
Clinical Applications and Potential
mTOR inhibitors, including temsirolimus, have shown significant clinical activity in advanced-stage renal cell carcinoma (RCC). Both parenteral and oral formulations of these inhibitors are in development, with studies investigating their combination with VEGF/VEGFR-blocking agents to augment anticancer effects. These findings suggest that mTOR inhibition could become a cornerstone in the management of RCC and possibly other malignancies (Dasanu, Clark, & Alexandrescu, 2009).
Safety And Hazards
Temsirolimus, which is structurally related to Temsirolimus Isomer C, is known to be harmful if swallowed, inhaled, or absorbed through the skin . Exposure may result in hypersensitivity reactions, nausea, diarrhea, anorexia (decreased appetite), weight loss, asthenia (muscle weakness), dyspnea (shortness of breath), pneumonitis/interstitial lung disease, mucositis/stomatitis (inflammation/ulceration of the mucous membranes lining of the mouth and digestive tract), skin rash, pruritus (itching), leukopenia (decreased white blood cell levels), thrombocytopenia (decreased blood platelets), anemia, hyperglycemia (elevated blood sugar level), hypercholesterolemia (elevated serum cholesterol level), hypertriglyceridemia (elevated serum triglyceride level), and hypophosphatemia (low serum phosphorus) .
特性
CAS番号 |
1027067-40-8 |
|---|---|
製品名 |
Temsirolimus Isomer C |
分子式 |
C56H87NO16 |
分子量 |
1030.303 |
InChI |
InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-35(3)51(63)56(67,73-41)53(65)57-24-16-15-19-42(57)52(64)71-46(30-43(60)36(4)26-39(7)49(62)50(70-11)48(61)38(6)25-33)37(5)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-38,40-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12-,17-13-,34-18-,39-26-/t33-,35-,36-,37-,38-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56?/m1/s1 |
InChIキー |
PBNLCQXMVFPNMZ-VWKGPCQQSA-N |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(C1=O)(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



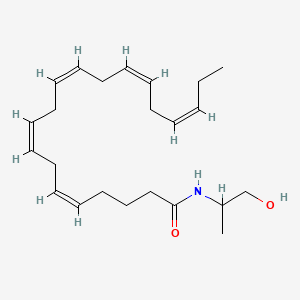
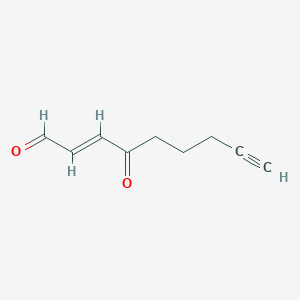
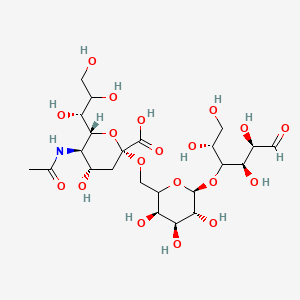
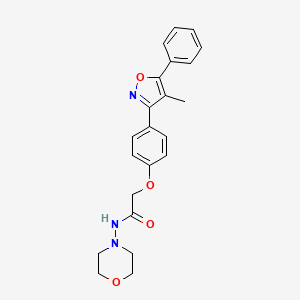
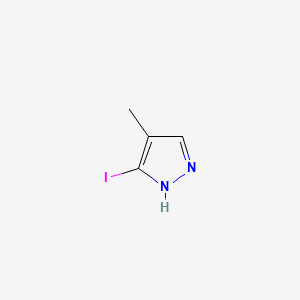
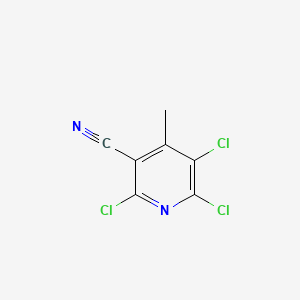
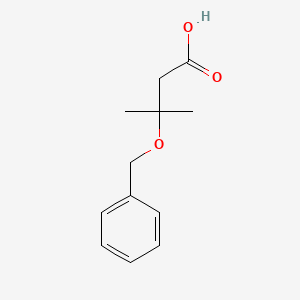
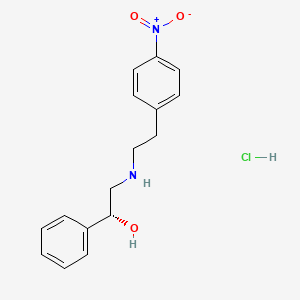
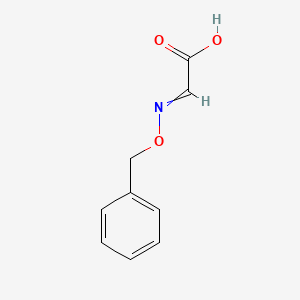

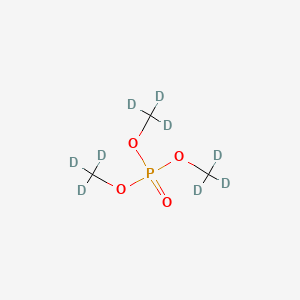
![3,8-Diazabicyclo[3.2.1]octane, 3-phenyl-](/img/structure/B579872.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B579873.png)
